molecular formula C21H14Cl2O3 B11165690 3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11165690
M. Wt: 385.2 g/mol
InChI Key: SCLIOFFKWOYBGU-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C21H14Cl2O3 It is a member of the benzo[c]chromen-6-one family, characterized by the presence of a benzo[c]chromen-6-one core structure substituted with a 3,4-dichlorobenzyl group and a methyl group

Properties

Molecular Formula

C21H14Cl2O3

Molecular Weight

385.2 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C21H14Cl2O3/c1-12-19(25-11-13-6-8-17(22)18(23)10-13)9-7-15-14-4-2-3-5-16(14)21(24)26-20(12)15/h2-10H,11H2,1H3

InChI Key

SCLIOFFKWOYBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves the reaction of 3,4-dichlorobenzyl alcohol with 4-methyl-6H-benzo[c]chromen-6-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.

Scientific Research Applications

3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
  • 3-[(4-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one
  • 3-[(2-chlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Uniqueness

3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is unique due to the presence of the 3,4-dichlorobenzyl group, which can impart distinct chemical and biological properties. This substitution pattern may enhance its reactivity and interaction with biological targets compared to similar compounds with different substitution patterns.

Biological Activity

The compound 3-[(3,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic derivative of benzochromene, a class of compounds known for their diverse biological activities. This article focuses on its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is C20H16Cl2O3C_{20}H_{16}Cl_2O_3, with a molecular weight of approximately 375.25 g/mol. The presence of the dichlorobenzyl moiety is significant as it may influence the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that compounds within the benzochromene family exhibit significant antioxidant properties. For instance, studies have shown that similar structures can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage .

Anticancer Potential

The anticancer activity of benzochromene derivatives has been explored in various studies. In vitro assays have demonstrated that these compounds can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. Specifically, related compounds have shown IC50 values in the micromolar range, indicating substantial potency against tumor cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
3-[(3,4-Dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-oneHCT 116 (Colon Cancer)4.36
Related Benzochromene DerivativeMCF-7 (Breast Cancer)18.76

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key metabolic enzymes. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%) at 50 µMReference
Acetylcholinesterase (AChE)65%

The proposed mechanism of action for the anticancer effects involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Molecular docking studies suggest that this compound may interact with specific protein targets involved in cell proliferation and survival pathways .

Case Studies

  • In Vitro Study on Colon Cancer Cells : A study conducted on HCT116 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage in vitro, suggesting a broader therapeutic application beyond oncology .

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